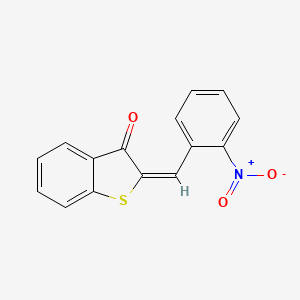

![molecular formula C16H22F2N2O4S B5509408 N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5509408.png)

N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

There's limited specific research on the synthesis of "N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide". However, general methodologies in synthesizing similar sulfonamide derivatives can be found. For example, Watanabe et al. (1997) described a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds synthesized and evaluated for inhibiting HMG-CoA reductase in vitro (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular and supramolecular structures of similar sulfonamide compounds have been reported by Jacobs et al. (2013), focusing on N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide. They highlighted the importance of dihedral angles and hydrogen bonding in determining the structure of these compounds (Jacobs, Chan, & O'Connor, 2013).

Chemical Reactions and Properties

A study by Lemek et al. (2008) explored the vicarious nucleophilic substitution (VNS) of hydrogen in a related compound, demonstrating how substitutions in the benzene ring of sulfonamide derivatives can be achieved (Lemek, Groszek, & Cmoch, 2008).

Applications De Recherche Scientifique

Molecular and Supramolecular Structures

Research on derivatives of methanesulfonamide, such as N-[2-(pyridin-2-yl)ethyl] derivatives, highlights their potential as ligands for metal coordination due to their structural characteristics, including torsion angles and hydrogen bonding patterns. These properties suggest possible applications in developing coordination complexes with specific electronic and structural features for catalysis or material science applications (Jacobs, Chan, & O'Connor, 2013).

Transfer Hydrogenation Catalysis

Sulfonamide derivatives have been utilized in catalysis, as demonstrated by the synthesis and application of Cp*Ir(pyridinesulfonamide)Cl precatalysts for the base-free transfer hydrogenation of ketones. This research indicates the compound's potential role in facilitating efficient and environmentally friendly catalytic processes, including hydrogenation reactions that are crucial in organic synthesis and industrial applications (Ruff, Kirby, Chan, & O'Connor, 2016).

Supramolecular Chemistry and Molecular Recognition

Studies on N-sulfonyl derivatives have also explored their supramolecular chemistry, focusing on their self-association behaviors and the formation of hydrogen-bonded structures. These aspects are critical in designing molecular recognition systems, sensors, and supramolecular assemblies, which have broad implications in nanotechnology, drug delivery systems, and the development of novel materials (Sterkhova, Moskalik, & Shainyan, 2014).

Chemical Synthesis and Reactivity

The reactivity and synthesis of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides showcase the utility of sulfonamide derivatives in chemoselective acylation reactions. This research area is pivotal for developing new synthetic routes and methodologies in organic chemistry, providing efficient, selective, and versatile approaches for constructing complex organic molecules (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Electrorheological Materials

The interaction between sulfonamide derivatives and other chemical species has been explored for the synthesis of low-molecular-weight organic semiconducting materials. Such materials exhibit significant electrorheological effects, which could be harnessed for applications in smart fluids and materials, sensors, and actuators, further expanding the potential scientific research applications of sulfonamide derivatives (Stejskal et al., 2018).

Propriétés

IUPAC Name |

N-[(3S,4R)-1-[4-(difluoromethoxy)benzoyl]-4-propylpyrrolidin-3-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F2N2O4S/c1-3-4-12-9-20(10-14(12)19-25(2,22)23)15(21)11-5-7-13(8-6-11)24-16(17)18/h5-8,12,14,16,19H,3-4,9-10H2,1-2H3/t12-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODISBLXEQGZKGD-TZMCWYRMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1NS(=O)(=O)C)C(=O)C2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=CC=C(C=C2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5509328.png)

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole](/img/structure/B5509331.png)

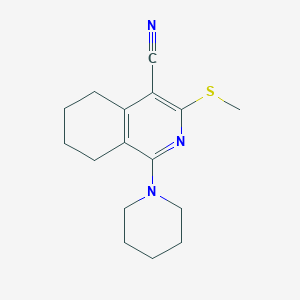

![2,2,4-trimethyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5509338.png)

![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)

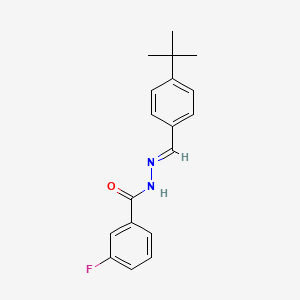

![2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)

![4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5509387.png)

![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)

![1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5509423.png)

![N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5509431.png)

![2-{2-oxo-2-[4-(2-pyridinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5509436.png)

![1-(2-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5509437.png)